REACTION_SMILES
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[C-:17]#[N:18].[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:1][O:2][CH2:3][CH:4]1[CH2:5][CH2:6][CH:7]([c:10]2[cH:11][cH:12][c:13]([I:16])[cH:14][cH:15]2)[CH2:8][CH2:9]1.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[NH3:24]>>[CH3:1][O:2][CH2:3][CH:4]1[CH2:5][CH2:6][CH:7]([c:10]2[cH:11][cH:12][c:13]([C:19]#[N:20])[cH:14][cH:15]2)[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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COCC1CCC(c2ccc(I)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC1CCC(c2ccc(I)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N
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Name
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|
Type
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product
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Smiles
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COCC1CCC(c2ccc(C#N)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |